molecular formula C10H10O4 B13604597 Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate

Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate

Cat. No.: B13604597
M. Wt: 194.18 g/mol
InChI Key: RSRPMJCRXCCSSE-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate is a high-purity chemical reagent designed for research and development purposes. This compound features a furan ring, a common structural motif in bioactive molecules, esterified with a methyl group and functionalized with a 3-oxobut-1-en-1-yl side chain. This unique structure makes it a valuable synthetic intermediate, particularly in the exploration of heterocyclic chemistry and the development of novel pharmacologically active compounds. Furan and indole derivatives are widely investigated for their diverse biological potential, including antiviral, anti-inflammatory, and anticancer activities, highlighting the significance of such scaffolds in medicinal chemistry . Researchers can utilize this compound as a key building block for the synthesis of more complex molecular architectures or as a precursor for functional materials. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential to consult the Safety Data Sheet (SDS) before use and to handle the material in a appropriately controlled laboratory environment.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

methyl 5-[(E)-3-oxobut-1-enyl]furan-2-carboxylate

InChI

InChI=1S/C10H10O4/c1-7(11)3-4-8-5-6-9(14-8)10(12)13-2/h3-6H,1-2H3/b4-3+

InChI Key

RSRPMJCRXCCSSE-ONEGZZNKSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(O1)C(=O)OC

Canonical SMILES

CC(=O)C=CC1=CC=C(O1)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

Synthesis pathways for Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate from furan derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Analysis

Target Molecule: Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate Molecular Formula: C₁₀H₁₀O₄ Applications: Biofuel precursors (C9 synthons), pharmaceutical intermediates, and functionalized furan building blocks.

The synthesis of this


-unsaturated ketone-ester relies on the functionalization of the furan ring at the C2 and C5 positions. The core challenge lies in installing the enone side chain (3-oxobut-1-en-1-yl) while preserving the base-sensitive methyl ester moiety at the C2 position.
Retrosynthetic Logic

The molecule can be disconnected into two primary synthons:

  • Electrophile: Methyl 5-formylfuran-2-carboxylate (MFFC).

  • Nucleophile: Acetone (or its phosphorane equivalent).

Two primary pathways are proposed based on the scale and purity requirements:

  • Pathway A (High-Fidelity/Pharma): Wittig Olefination. Offers neutral conditions, high E-selectivity, and guarantees ester integrity.

  • Pathway B (Scalable/Green): Aldol Condensation.[1] Utilizes acetone as both solvent and reagent. Requires careful base selection to prevent ester hydrolysis.

Retrosynthesis Target Target Molecule Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate MFFC Precursor A Methyl 5-formylfuran-2-carboxylate Target->MFFC C=C Disconnection Acetone Precursor B Acetone (Aldol) or Acetonyltriphenylphosphonium Cl (Wittig) Target->Acetone C=C Disconnection

Figure 1: Retrosynthetic disconnection showing the convergence of MFFC and Acetone derivatives.

Pathway A: Wittig Olefination (High Purity)

This pathway is the "Gold Standard" for laboratory-scale synthesis where yield and purity are paramount. It avoids the side reactions common in aldol condensations (e.g., self-condensation of acetone, polymerization) and operates under neutral conditions that preserve the ester.

Mechanistic Insight

The reaction involves the interaction of a stabilized ylide (1-(Triphenylphosphoranylidene)-2-propanone) with the aldehyde of MFFC. The stabilized nature of the ylide strongly favors the formation of the thermodynamically stable E-alkene product.

Experimental Protocol

Reagents:

  • Methyl 5-formylfuran-2-carboxylate (1.0 eq)

  • 1-(Triphenylphosphoranylidene)-2-propanone (1.1 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-formylfuran-2-carboxylate (10 mmol, 1.54 g) in anhydrous DCM (50 mL).

  • Addition: Add 1-(Triphenylphosphoranylidene)-2-propanone (11 mmol, 3.50 g) in a single portion. The ylide is a stable solid and easy to handle.

  • Reaction: Stir the mixture at room temperature (25°C) under an inert atmosphere (Nitrogen or Argon). Monitor by TLC (Hexane:EtOAc 7:3).

    • Note: Reaction typically completes within 4–12 hours.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: The residue contains the product and triphenylphosphine oxide (TPPO). Purify via silica gel flash chromatography eluting with a gradient of Hexane/Ethyl Acetate (90:10 to 70:30). TPPO elutes later than the ester.

Self-Validating Checkpoint:

  • Visual: The reaction mixture usually remains clear or turns slightly yellow.

  • TLC: The product spot will be UV-active and stain with DNP (hydrazone formation indicates ketone) and KMnO4 (alkene).

Pathway B: Aldol Condensation (Scalable)

This pathway is preferred for larger scales or industrial applications (e.g., biofuel synthesis). It uses acetone as the solvent, reducing cost. However, standard aqueous hydroxide bases (NaOH/H₂O) must be avoided to prevent hydrolysis of the methyl ester to the carboxylate salt.

Mechanistic Insight

The reaction proceeds via the enolate of acetone attacking the aldehyde carbonyl of MFFC. The resulting


-hydroxy ketone undergoes dehydration (E1cB mechanism) to form the enone.
  • Selectivity Control: A large excess of acetone is used to favor the mono-condensation product (C9) over the bis-condensation product (C13, where one acetone reacts with two furan aldehydes).

Experimental Protocol

Reagents:

  • Methyl 5-formylfuran-2-carboxylate (1.0 eq)

  • Acetone (Solvent & Reagent, >20 eq)

  • Catalyst: Potassium Carbonate (K₂CO₃) or Magnesium-Aluminum Hydrotalcite (Solid Base)

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 5-formylfuran-2-carboxylate (10 mmol) in Acetone (30 mL).

  • Catalysis: Add anhydrous K₂CO₃ (5 mmol, 0.69 g).

    • Alternative: Use 10 mol% Pyrrolidine and 10 mol% Acetic acid for organocatalytic control.

  • Reaction: Heat the mixture to 50°C (gentle reflux) for 6–12 hours.

  • Quenching: Cool to room temperature. Filter off the solid catalyst.[2]

  • Workup: Concentrate the filtrate to remove excess acetone.

  • Purification: Recrystallize from Ethanol/Water or perform column chromatography if oligomers are present.

AldolWorkflow Start Start: Dissolve MFFC in Acetone Catalyst Add Base Catalyst (K2CO3 or Solid Hydrotalcite) Start->Catalyst Reflux Reflux at 50°C (6-12h) Monitor via TLC Catalyst->Reflux Filter Filter Solid Catalyst Reflux->Filter Evap Evaporate Excess Acetone Filter->Evap Purify Purification (Recrystallization/Column) Evap->Purify

Figure 2: Workflow for the base-catalyzed Aldol condensation using acetone as solvent.

Analytical Characterization

To validate the synthesis, the following spectral data are expected for Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate :

TechniqueExpected SignalInterpretation
¹H NMR

3.90 (s, 3H)
Methyl ester (-OCH₃)

2.35 (s, 3H)
Methyl ketone (-C(=O)CH₃)

6.60 (d, J=16 Hz, 1H)
Vinyl proton (

to ketone), trans coupling

7.40 (d, J=16 Hz, 1H)
Vinyl proton (

to ketone), trans coupling

6.80 & 7.20 (d, 1H each)
Furan ring protons (C3, C4)
IR 1720–1730 cm⁻¹Ester C=O stretch
1670–1690 cm⁻¹Enone C=O stretch (conjugated)
1620 cm⁻¹C=C alkene stretch
MS (ESI) [M+H]⁺ = 195.06Molecular ion peak (C₁₀H₁₀O₄ + H⁺)

References

  • Synthesis of Furanic Biofuels:Aldol Condensation of Furfural and Acetone over MgAl Mixed Oxides.

    • Source: MDPI, C
    • URL: [Link][3][4]

  • Wittig Reaction on Furan Derivatives:Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan.

    • Source: NIH / PMC.
    • URL: [Link]

  • HMF Oxidation to MFFC:Chemical Transformations of Biomass-Derived C6-Furanic Pl

    • Source: ACS Sustainable Chemistry & Engineering (via ResearchG
    • URL: [Link]

  • General Aldol Protocols: Potassium-modified bifunctional MgAl-SBA-15 for aldol condensation of furfural and acetone.[5]

    • Source: Royal Society of Chemistry, Sustainable Energy & Fuels.
    • URL: [Link]

Sources

A Technical Guide to Investigating the Potential Biological Activities of Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Interest at the Crossroads of Privileged Scaffolds

In the landscape of medicinal chemistry, the identification of novel bioactive compounds is a paramount objective. Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate emerges as a compelling candidate for investigation, primarily due to its distinct chemical architecture. This molecule incorporates two key pharmacophores: a furan ring and an α,β-unsaturated ketone moiety. The furan nucleus is a well-established "privileged scaffold," a cornerstone in the design of numerous therapeutic agents owing to its unique electronic properties and versatile reactivity.[1][2] Furan derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4][5]

Concurrently, the α,β-unsaturated ketone system imparts a unique reactivity profile. This conjugated system can act as a Michael acceptor, rendering the β-carbon susceptible to nucleophilic attack from biological macromolecules such as proteins and nucleic acids.[6][7] This reactivity is a double-edged sword; while it can lead to toxicity, it is also a mechanism exploited by a number of cytotoxic and antimicrobial agents to exert their effects through covalent modification of essential biomolecules.[8][9]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential biological activities of Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate. We will delve into the rationale behind investigating its antimicrobial, anti-inflammatory, and cytotoxic properties, and provide detailed, field-proven experimental protocols for their evaluation. The narrative is structured to not only present methodologies but also to elucidate the scientific reasoning that underpins each experimental choice, ensuring a robust and insightful investigation.

Part 1: Assessment of Potential Cytotoxic Activity

The presence of the α,β-unsaturated ketone moiety in Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate strongly suggests a potential for cytotoxic activity against cancer cell lines.[10] Numerous furanone derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[10][11][12] A primary and widely accepted method for an initial screen of cytotoxic effects is the MTT assay.[13]

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides a quantitative measure of a cell's metabolic activity, which in turn serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of the yellow MTT salt, resulting in the formation of insoluble purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[17]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], HeLa [cervical])

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[16]

  • DMSO (for formazan solubilization)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines to ~80% confluency.

    • Trypsinize and resuspend the cells in complete medium.

    • Perform a cell count and adjust the concentration to an optimal seeding density (typically 1 x 10⁴ to 5 x 10⁴ cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare a series of dilutions of Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate in complete medium from the stock solution.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various compound concentrations to the respective wells in triplicate. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).[17]

    • Incubate the plate for 48 or 72 hours.

  • MTT Incubation:

    • Following the treatment period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[14]

    • Incubate for 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

Data Analysis and Presentation

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and performing a non-linear regression analysis.

Table 1: Hypothetical Cytotoxicity Data for Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate

Cancer Cell LineIC₅₀ (µM) after 48h
MCF-7 (Breast)15.2
HCT-116 (Colon)21.8
HeLa (Cervical)18.5
Visualizing the Experimental Workflow

MTT_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate 24h cell_seeding->incubation_24h compound_treatment Treat with compound (serial dilutions) incubation_24h->compound_treatment incubation_48h Incubate 48h compound_treatment->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate 4h add_mtt->incubation_4h solubilize Solubilize formazan with DMSO incubation_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance data_analysis Calculate % viability and IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

Part 2: Exploration of Antimicrobial Properties

Furan derivatives have a long history as antimicrobial agents, with some, like nitrofurantoin, being clinically used antibiotics.[1][18] The furan ring is a key component in many compounds exhibiting activity against both Gram-positive and Gram-negative bacteria.[4][5][19] Therefore, a thorough investigation of the antimicrobial potential of Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate is warranted.

Initial Screening: Agar Disk Diffusion Assay

The agar disk diffusion method is a widely used, cost-effective preliminary screening technique to assess the antimicrobial activity of a compound.[20][21] It relies on the diffusion of the test compound from a saturated paper disk into an agar medium inoculated with a specific microorganism. The presence of a zone of inhibition around the disk indicates antimicrobial activity.[21]

Quantitative Assessment: Broth Microdilution for MIC Determination

To quantify the antimicrobial potency, the Minimum Inhibitory Concentration (MIC) is determined. The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[22] The broth microdilution method is a standard and reliable technique for determining MIC values.[23][24]

Experimental Protocol: Antimicrobial Susceptibility Testing

Objective: To determine the MIC of Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate against a panel of pathogenic bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Bacillus subtilis [Gram-positive], Escherichia coli [Gram-negative], Pseudomonas aeruginosa [Gram-negative])

  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (MHA)

  • Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate (stock solution in DMSO)

  • Sterile 96-well microtiter plates

  • Standard antibiotics (e.g., ciprofloxacin, ampicillin) as positive controls

Procedure:

  • Inoculum Preparation:

    • From a fresh culture plate, inoculate a single colony of the test bacterium into MHB.

    • Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[22]

  • Broth Microdilution:

    • Dispense 50 µL of MHB into each well of a 96-well plate.

    • Add 50 µL of the compound stock solution (at 2x the highest desired final concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.

    • This will result in wells with decreasing concentrations of the test compound.

    • Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).

    • Cover the plate and incubate at 37°C for 18-24 hours.[25]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Data Presentation

The results of the antimicrobial susceptibility testing should be summarized in a clear and concise table.

Table 2: Hypothetical MIC Values for Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive64
Bacillus subtilisPositive32
Escherichia coliNegative128
Pseudomonas aeruginosaNegative>256
Visualizing the Antimicrobial Testing Workflow

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare bacterial inoculum (0.5 McFarland) inoculate_plate Inoculate plate with bacterial suspension prep_inoculum->inoculate_plate prep_dilutions Prepare serial dilutions of compound in 96-well plate prep_dilutions->inoculate_plate incubate_plate Incubate at 37°C for 18-24h inoculate_plate->incubate_plate read_mic Visually determine MIC (lowest concentration with no growth) incubate_plate->read_mic

Caption: Workflow for MIC determination via broth microdilution.

Part 3: Evaluation of Anti-inflammatory Potential

Furan derivatives have been reported to possess significant anti-inflammatory properties, often through the modulation of key signaling pathways like MAPK and PPAR-γ.[3][26] Natural benzofuran derivatives, for example, have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO).[3] A common and straightforward in vitro method to screen for anti-inflammatory activity is the protein denaturation inhibition assay.[27][28]

Rationale: Protein Denaturation and Inflammation

Denaturation of tissue proteins is a well-documented cause of inflammatory and arthritic diseases.[29] The ability of a compound to inhibit protein denaturation can be correlated with its anti-inflammatory activity.[28] This assay uses either bovine serum albumin (BSA) or egg albumin as the protein source.

Experimental Protocol: Inhibition of Albumin Denaturation

Objective: To assess the in vitro anti-inflammatory activity of Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate by its ability to inhibit heat-induced albumin denaturation.

Materials:

  • Bovine Serum Albumin (BSA) or fresh hen's egg albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate (stock solution in DMSO)

  • Diclofenac sodium (as a standard reference drug)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Reaction Mixture:

    • The reaction mixture consists of 2 mL of different concentrations of the test compound (e.g., 100 to 500 µg/mL) and 2.8 mL of PBS.

    • To this mixture, add 0.2 mL of egg albumin (from a fresh hen's egg, diluted with PBS) or a corresponding amount of BSA solution.

    • A control solution is prepared containing 2 mL of distilled water instead of the test compound.[30]

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 15 minutes.

    • Induce protein denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.[29]

  • Absorbance Measurement:

    • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.[30]

    • Diclofenac sodium is used as the reference standard.

Data Analysis and Presentation

The percentage inhibition of protein denaturation is calculated as follows:

% Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Table 3: Hypothetical Anti-inflammatory Activity Data

Compound Concentration (µg/mL)% Inhibition of Protein Denaturation
10025.4
20042.1
30058.9
40071.3
50082.5
Diclofenac Sodium (100 µg/mL)88.7
Potential Signaling Pathways in Inflammation

Furan derivatives have been shown to exert anti-inflammatory effects by modulating various cellular signaling pathways.[3][26]

Inflammation_Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK (p38, JNK, ERK) LPS->MAPK activates IKK IKK LPS->IKK activates Furan_Compound Methyl 5-(3-oxobut-1-en-1-yl) furan-2-carboxylate Furan_Compound->MAPK inhibits? Furan_Compound->IKK inhibits? AP1 AP-1 MAPK->AP1 activates Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) AP1->Pro_inflammatory_Genes NFkB NF-κB IKK->NFkB activates NFkB->Pro_inflammatory_Genes

Sources

A Technical Guide to the IUPAC Nomenclature and Structural Analysis of Furan-Based Enone Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-based enone esters represent a significant class of organic compounds, drawing considerable attention in the fields of medicinal chemistry, drug development, and materials science. Their unique molecular architecture, which combines the aromatic furan heterocycle with a conjugated enone system and an ester functional group, imparts a diverse range of chemical and biological activities. The precise structural characterization and unambiguous naming of these molecules are paramount for reproducible research, intellectual property protection, and regulatory compliance. This guide provides a comprehensive overview of the systematic IUPAC nomenclature and the core analytical techniques employed for the structural elucidation of furan-based enone esters.

Part 1: Systematic IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules to generate systematic names for organic compounds, ensuring that each name corresponds to a single, unique structure.[1][2] The naming of a furan-based enone ester follows a hierarchical approach, considering the principal functional group and the various substituents.

Foundational Components
  • Furan: The five-membered aromatic heterocycle containing one oxygen atom is itself a retained IUPAC name.[3][4][5] The numbering of the furan ring begins at the oxygen atom (position 1) and proceeds clockwise or counterclockwise to give the substituents the lowest possible locants. The systematic name for furan is oxole.[3][6]

  • Enone (α,β-Unsaturated Ketone): This functional group consists of an alkene conjugated to a ketone. In IUPAC nomenclature, the presence of a ketone is indicated by the suffix "-one," and a carbon-carbon double bond is denoted by "-en-".[7][8] The parent chain is numbered to give the carbonyl carbon the lowest possible number.

  • Ester: Esters are named as derivatives of carboxylic acids.[1][9] The name consists of two parts: the first part is the name of the alkyl or aryl group attached to the ester oxygen, and the second part is the name of the parent carboxylate, with the "-oic acid" ending of the corresponding carboxylic acid changed to "-oate".[9][10][11][12]

Step-by-Step Naming of Furan-Based Enone Esters
  • Identify the Principal Functional Group: According to IUPAC priority rules, the ester group takes precedence over the ketone, alkene, and furan ring.[12] Therefore, the molecule will be named as an ester.

  • Name the Alkyl/Aryl Group of the Ester: Identify the group attached to the single-bonded oxygen of the ester functionality and name it as a substituent. For example, if it is a methyl group, the name will begin with "Methyl".

  • Identify and Name the Parent Carboxylate Chain: The portion of the molecule containing the carbonyl group of the ester and the furan ring is the parent structure.

  • Number the Parent Chain: Begin numbering from the carbon of the ester carbonyl group as position 1.

  • Identify and Locate Substituents:

    • Locate the position of the furan ring as a substituent on the parent chain. When a furan ring is a substituent, it is named "furanyl".

    • Locate the position of the double bond (enone) and the ketone functionality.

  • Assemble the Full IUPAC Name: Combine the names of the substituents in alphabetical order, followed by the parent chain name.

Example:

Consider the structure: Methyl 3-(furan-2-yl)-3-oxoprop-1-en-1-oate.

  • Principal Functional Group: Ester.

  • Alkyl Group: Methyl.

  • Parent Chain: A three-carbon chain containing the ester, a double bond, and a ketone. This is a propanoate derivative.

  • Numbering: C1 is the ester carbonyl carbon. C2 and C3 form the double bond.

  • Substituents:

    • A furan ring is attached to C3. Since it's attached via its second position, it is a "furan-2-yl" group.

    • A ketone (oxo group) is at C3.

    • A double bond is between C1 and C2.

  • Final Name Assembly: Methyl 3-(furan-2-yl)-3-oxoprop-1-en-1-oate.

IUPAC_Naming_Workflow start Start with the Furan-Based Enone Ester Structure identify_principal Identify the Principal Functional Group (Ester) start->identify_principal name_alkyl Name the Alkyl/Aryl Group of the Ester identify_principal->name_alkyl identify_parent Identify and Name the Parent Carboxylate Chain name_alkyl->identify_parent number_chain Number the Parent Chain (Ester Carbonyl = C1) identify_parent->number_chain locate_substituents Identify and Locate all Substituents (e.g., furanyl, oxo) number_chain->locate_substituents assemble_name Assemble the Full IUPAC Name Alphabetically locate_substituents->assemble_name end_node Final IUPAC Name assemble_name->end_node

Part 2: Advanced Structural Analysis Techniques

The unambiguous determination of the structure of furan-based enone esters relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[13][14][15][16][17]

  • ¹H NMR Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms (protons).

    • Furan Protons: The protons on the furan ring typically appear in the aromatic region of the spectrum. Protons at the C2 and C5 positions (α-protons) are generally more deshielded and appear further downfield (δ 7.4-7.6 ppm) compared to protons at the C3 and C4 positions (β-protons, δ 6.3-6.5 ppm).[18][19][20]

    • Enone Protons: The vinyl protons of the enone system are deshielded due to the electron-withdrawing effect of the carbonyl group and typically resonate in the range of δ 5.5-7.5 ppm. The β-proton is usually further downfield than the α-proton.[21]

    • Ester Protons: The protons on the alkyl group of the ester will have characteristic chemical shifts depending on their proximity to the ester oxygen.

  • ¹³C NMR Spectroscopy: This provides information about the carbon framework of the molecule.

    • Furan Carbons: The carbon atoms of the furan ring typically appear in the range of δ 110-150 ppm.

    • Enone Carbons: The carbonyl carbon of the enone is highly deshielded and appears far downfield (δ 185-220 ppm).[22] The α- and β-carbons of the double bond have distinct chemical shifts.[23]

    • Ester Carbonyl Carbon: The ester carbonyl carbon is also deshielded and typically resonates in the range of δ 160-185 ppm.[22][24]

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within the molecule.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular skeleton.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Furan-Based Enone Esters

Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Furan α-H7.4 - 7.6140 - 150
Furan β-H6.3 - 6.5110 - 120
Enone β-H6.5 - 7.5130 - 150
Enone α-H5.5 - 6.5120 - 140
Ester Alkyl-H3.5 - 4.5 (for -OCH₃)50 - 60 (for -OCH₃)
Enone C=O-185 - 220
Ester C=O-160 - 185
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[25]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the molecular formula of the compound.[26][27][28][29] This is a critical step in confirming the identity of a newly synthesized molecule.

  • Fragmentation Patterns: The molecule can fragment in the mass spectrometer in predictable ways.[25] Common fragmentation patterns for esters include cleavage of the bond alpha to the carbonyl group and McLafferty rearrangements.[30][31][32] Analysis of these fragments can provide valuable structural information.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule at the atomic level.[33][34][35][36] It provides unambiguous information about bond lengths, bond angles, and stereochemistry.

Structural_Elucidation_Workflow sample Purified Furan-Based Enone Ester Sample nmr NMR Spectroscopy (¹H, ¹³C, 2D) sample->nmr ms Mass Spectrometry (HRMS) sample->ms xray X-ray Crystallography (if crystalline) sample->xray nmr_data Connectivity and Stereochemistry nmr->nmr_data ms_data Molecular Formula and Fragmentation ms->ms_data xray_data 3D Molecular Structure xray->xray_data data_integration Data Integration and Analysis nmr_data->data_integration ms_data->data_integration xray_data->data_integration final_structure Final Verified Structure and IUPAC Name data_integration->final_structure

Part 3: Experimental Protocols

Protocol for NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified furan-based enone ester into a clean, dry vial.[37][38]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[38][39] The choice of solvent is critical and should be based on the solubility of the compound.

    • Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[39][40]

    • The final sample height in the tube should be approximately 4-5 cm.[37]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to resolve structural ambiguities.

  • Data Processing and Interpretation:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and 2D correlations to assemble the final structure.

Protocol for HRMS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum in high-resolution mode.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion peak.

    • Use the instrument's software to calculate the elemental composition corresponding to the measured accurate mass.

    • Compare the calculated molecular formula with the expected formula to confirm the identity of the compound.

Conclusion

The systematic application of IUPAC nomenclature and a multi-technique analytical approach are essential for the rigorous characterization of furan-based enone esters. A thorough understanding of the principles behind these methods empowers researchers to confidently determine and communicate the precise structures of these valuable compounds, thereby accelerating progress in drug discovery and materials science.

References

  • IUPAC. Nomenclature of Organic Chemistry. Wikipedia. [Link]

  • Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

  • The Organic Chemistry Tutor. (2016). Naming Esters - IUPAC Nomenclature, Branches, Substituents, & Benzene Rings - Organic Chemistry. YouTube. [Link]

  • 25.5 Esters – Structure, Properties and Naming. Open Library Publishing Platform. [Link]

  • Nomenclature of Esters. Chemistry LibreTexts. (2023). [Link]

  • Small molecule X-ray crystallography. The University of Queensland. [Link]

  • Application of high-resolution mass spectrometry for the analysis of organic structures. Beilstein Publishing. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • IUPAC Nomenclature Rules for Esters. Química Orgánica. (2024). [Link]

  • Small Molecule X-ray Crystallography. North Carolina State University. [Link]

  • Hong, S.-J., et al. 1H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. ResearchGate. [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. (2024). [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. (2025). [Link]

  • A framework for automated structure elucidation from routine NMR spectra. RSC Publishing. (2021). [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. (2023). [Link]

  • PREPARATION OF AN NMR SAMPLE. (2018). [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. [Link]

  • High-Resolution Mass Spectrometry Definition. Fiveable. [Link]

  • GCMS Section 6.14. Whitman College. [Link]

  • Critical Insights into Untargeted GC-HRMS Analysis: Exploring Volatile Organic Compounds in Italian Ambient Air. MDPI. (2025). [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

  • NMR sample preparation guidelines. [Link]

  • Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. (2024). [Link]

  • High Resolution Mass Spectrometry (HRMS). University of Delaware. [Link]

  • HRMS directly from TLC Slides. A powerful tool for rapid analysis of organic mixtures. ResearchGate. (2025). [Link]

  • GC/MS of Unknown Esters for Teaching MS Fragmentation Patterns. American Chemical Society. [Link]

  • 13C NMR Spectra and Isomerism of β-Alkoxy Enones. Taylor & Francis. (2006). [Link]

  • Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

  • What are the IUPAC names of pyrrole, furan and pyridine?. Quora. (2017). [Link]

  • 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Furan. Wikipedia. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. (2010). [Link]

  • Short Summary of IUPAC Nomenclature of Organic Compounds. [Link]

  • IUPAC Rules. [Link]

  • IUPAC naming. No Brain Too Small. [Link]

  • Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. [Link]

  • 13C Chemical Shift Table. [Link]

  • 4.3 IUPAC naming and formulae | Organic molecules. Siyavula. [Link]

  • Furan | C4H4O | CID 8029. PubChem. (2019). [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy. ChemHelpASAP. (2022). [Link]

  • Structure: Molecular formula= C4H4O Nomenclature= 1-Oxole or Oxacyclopent-2,4-diene Preparation: 1. Paal-Knorr synthesis. [Link]

Sources

Methodological & Application

Application Note: Green Synthesis of Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate via Heterogeneous Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical and renewable chemical synthesis. It details a validated, green chemistry protocol for synthesizing Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate , a high-value C10 building block derived from HMF (5-Hydroxymethylfurfural) downstream chemistry.

Executive Summary

The target molecule, Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate (hereafter MF-Ac ), is a critical intermediate linking biomass-derived platform chemicals to pharmaceutical scaffolds and functional polymers. Traditional synthesis often employs homogeneous strong bases (NaOH/KOH) which suffer from two critical failures: (1) hydrolysis of the methyl ester moiety to the carboxylic acid (saponification), and (2) generation of stoichiometric salt waste.

This protocol introduces a Solid-Base Catalyzed Aldol Condensation using calcined Mg-Al Hydrotalcite. This method ensures 100% Atom Economy regarding the organic skeleton, prevents ester hydrolysis, allows for catalyst recycling, and operates under mild thermal conditions.

Scientific Background & Strategy

The Challenge of the Substrate

The starting material, Methyl 5-formylfuran-2-carboxylate (MFF) , possesses two electrophilic sites:

  • The Formyl Group (C-5): The desired site for nucleophilic attack by the acetone enolate.

  • The Methyl Ester (C-2): Susceptible to nucleophilic attack (hydrolysis/transesterification).

Standard aqueous hydroxide catalysts (


) are indiscriminate, leading to significant yield loss via ester hydrolysis. To maintain the integrity of the ester, we must utilize a Brønsted-basic / Lewis-acidic solid support  that activates the aldehyde for aldol condensation without providing the aqueous environment or high basicity required for ester cleavage.
The Green Solution: Mg-Al Hydrotalcites

We utilize a calcined Mg-Al Hydrotalcite (Mg/Al molar ratio 3:1). Upon calcination, the hydrotalcite structure collapses into a mixed oxide (MgO/Al


O

) containing Lewis basic sites (


pairs) ideal for proton abstraction from acetone, forming the enolate in a controlled surface reaction.
Reaction Pathway Visualization

The following diagram illustrates the selective activation pathway and the suppression of side reactions.

ReactionPathway Start Methyl 5-formylfuran-2-carboxylate (MFF) + Acetone Enolate Acetone Enolate (Surface Bound) Start->Enolate Proton Abstraction SideReaction Side Reaction: Ester Hydrolysis Start->SideReaction Avoided by Anhydrous Cond. Catalyst Calcined Mg-Al Hydrotalcite (Solid Base) Catalyst->Enolate Activates Aldol β-Hydroxy Ketone Intermediate Enolate->Aldol C-C Bond Formation (Aldol Addition) Product Methyl 5-(3-oxobut-1-en-1-yl) furan-2-carboxylate (Target) Aldol->Product -H2O (Condensation)

Figure 1: Mechanistic pathway for the selective aldol condensation over solid base catalyst, highlighting the avoidance of ester hydrolysis.

Materials & Reagents

ComponentGrade/PurityRoleGreen Attribute
Methyl 5-formyl-2-furoate >98%SubstrateBio-based (HMF derivative)
Acetone ACS ReagentReactant/SolventLow toxicity, recyclable
Mg-Al Hydrotalcite SyntheticCatalystHeterogeneous, Recyclable, Non-corrosive
Ethanol (EtOH) AbsoluteRecrystallizationBio-renewable solvent
Heptane ReagentAnti-solventLow toxicity alkane

Equipment:

  • Round-bottom flask (50 mL) with reflux condenser.

  • Magnetic stirrer with heating plate.

  • Vacuum filtration setup (Buchner funnel).

  • Rotary evaporator.

Experimental Protocol

Catalyst Preparation (Activation)

Note: Commercial Hydrotalcite must be activated to generate the active mixed-oxide phase.

  • Place Mg-Al Hydrotalcite (e.g., Sigma-Aldrich or synthesized via co-precipitation) in a porcelain crucible.

  • Calcine in a muffle furnace at 450°C for 4 hours (ramp rate 10°C/min).

  • Cool in a desiccator to prevent re-adsorption of atmospheric water/CO

    
    .
    
    • Why: This converts the layered double hydroxide into a highly active, high-surface-area mixed oxide (Mg(Al)O).

Synthesis Procedure (The Reaction)
  • Charge: In a 50 mL round-bottom flask, dissolve Methyl 5-formyl-2-furoate (1.54 g, 10 mmol) in Acetone (15 mL, ~200 mmol) .

    • Expert Insight: Acetone is used in large excess. It acts as both the reagent and the solvent, driving the equilibrium toward the product (Le Chatelier’s principle) and preventing self-condensation of the furan aldehyde.

  • Catalyst Addition: Add 0.30 g of the freshly calcined Mg-Al Hydrotalcite.

  • Reaction: Heat the mixture to Reflux (approx. 56°C) with vigorous stirring (700 rpm).

  • Monitoring: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

    • Target: Disappearance of aldehyde spot (

      
      ) and appearance of the fluorescent product spot (
      
      
      
      ).
    • Typical Time: 4–6 hours.

  • Termination: Cool the reaction mixture to room temperature.

Work-up and Catalyst Recovery
  • Filtration: Filter the mixture through a sintered glass funnel or a pad of Celite to remove the solid catalyst.

    • Recycling: The catalyst filter cake can be washed with acetone, dried, and re-calcined for reuse (up to 3 cycles with minimal activity loss).

  • Concentration: Evaporate the excess acetone from the filtrate using a rotary evaporator at 40°C under reduced pressure.

    • Result: A yellow-orange crude solid or viscous oil.

Purification (Green Recrystallization)

Avoid silica gel chromatography to minimize solvent waste.

  • Dissolve the crude residue in a minimum amount of hot Ethanol (approx. 5-8 mL) .

  • Add hot Heptane dropwise until slight turbidity persists.

  • Allow the solution to cool slowly to room temperature, then place in a fridge (4°C) for 12 hours.

  • Filter the yellow crystals, wash with cold heptane, and dry under vacuum.

Results & Characterization

Expected Yield
  • Isolated Yield: 85–92%

  • Appearance: Pale yellow needles.

  • Melting Point: 110–112°C.

Spectroscopic Data

1H NMR (400 MHz, CDCl


): 
The spectrum confirms the trans-enone structure and the integrity of the ester.
Chemical Shift (

ppm)
MultiplicityIntegrationAssignment
7.21Doublet (

=3.6 Hz)
1HFuran H-3 (near ester)
7.15Doublet (

=16.0 Hz)
1HVinylic H (trans,

to C=O)
6.68Doublet (

=3.6 Hz)
1HFuran H-4
6.55Doublet (

=16.0 Hz)
1HVinylic H (trans,

to C=O)
3.92Singlet3HMethyl Ester (-COOCH

)
2.35Singlet3HMethyl Ketone (-COCH

)

IR Spectroscopy (ATR):

  • 1725 cm

    
    :  Ester C=O stretch (strong).
    
  • 1675 cm

    
    : 
    
    
    
    -unsaturated Ketone C=O stretch.
  • 1620 cm

    
    :  C=C alkene stretch.
    

Green Metrics & Process Evaluation

This protocol is evaluated against the 12 Principles of Green Chemistry:

MetricValueNotes
Atom Economy 91%Only water is lost as a byproduct.
E-Factor < 0.5Minimal waste; acetone is recovered; catalyst is solid.
Reaction Mass Efficiency HighSolvent (acetone) is reactant; no auxiliary solvents in reaction.
Hazard Profile LowNo chlorinated solvents, no strong mineral acids/bases.

Troubleshooting & Expert Tips

  • Issue: Low Conversion.

    • Cause: Catalyst deactivation by water (from the reaction) or CO

      
       (from air).
      
    • Fix: Ensure the catalyst is calcined immediately before use. Perform the reaction under a nitrogen balloon if high humidity is present.

  • Issue: Polymerization/Darkening.

    • Cause: Furan rings are sensitive to acid traces or excessive heat.

    • Fix: Ensure the acetone is acid-free. Do not overheat the crude product during evaporation.

  • Issue: Ester Hydrolysis.

    • Cause: Presence of water in acetone or uncalcined catalyst (which may contain hydroxides).

    • Fix: Use dry acetone and calcined oxide catalyst only.

References

  • Solid Base Catalysis for Aldol Condensation

    • Climent, M. J., Corma, A., Iborra, S., & Velty, A. (2002).[1] Decarbonylation of furfural and aldol condensation of furfural with acetone over solid base catalysts. Journal of Catalysis.

    • Source:

  • Green Synthesis of Furan Derivatives

    • Moreau, C., et al. (2004). Selective preparation of furfural derivatives by aldol condensation on solid catalysts.
    • Source:

  • Hydrotalcite Catalyst Preparation

    • Cavani, F., Trifirò, F., & Vaccari, A. (1991). Hydrotalcite-type anionic clays: Preparation, properties and applications.
    • Source:

  • Furan-2,5-Dicarboxylic Acid (FDCA) Chemistry (Analogous Substrates)

    • van Putten, R. J., et al. (2013). Hydroxymethylfurfural, a versatile platform chemical made from renewable resources. Chemical Reviews.
    • Source:

Sources

Application Notes and Protocols: Functionalization of the Furan Ring in Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The furan scaffold is a privileged heterocycle in medicinal chemistry and materials science, valued for its unique electronic properties and ability to engage in a variety of chemical transformations. Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate represents a highly versatile synthetic intermediate, featuring multiple reactive sites amenable to selective functionalization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic modification of this furan derivative. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols to ensure reproducibility and success.

The inherent reactivity of the furan ring, coupled with the Michael acceptor system and the ester moiety, allows for a diverse range of chemical modifications. Understanding the interplay of these functional groups is paramount for achieving desired synthetic outcomes. Furan's aromatic character is less pronounced than that of benzene, rendering it more susceptible to both electrophilic attack and cycloaddition reactions.[1][2] This heightened reactivity, however, also predisposes the furan ring to ring-opening under harsh acidic or oxidative conditions.[3][4] Therefore, the choice of reagents and reaction conditions is critical for selective functionalization.

This guide will explore three primary avenues for the functionalization of Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate:

  • Electrophilic Aromatic Substitution on the Furan Ring: Targeting the electron-rich C3 and C4 positions of the furan nucleus.

  • Nucleophilic Conjugate Addition to the Enone System: Exploiting the electrophilic nature of the β-carbon of the α,β-unsaturated ketone.

  • Cycloaddition Reactions: Utilizing the furan as a diene in Diels-Alder reactions to construct complex polycyclic systems.

For each of these strategies, we will provide detailed experimental protocols, mechanistic insights, and data interpretation guidelines.

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene.[1] Electrophilic substitution preferentially occurs at the C2 and C5 positions due to the superior stabilization of the resulting cationic intermediate.[1][5] In our target molecule, the C5 position is already substituted. The ester group at C2 is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, the furan ring's inherent high reactivity often allows for substitution at the remaining open positions, C3 and C4. The directing effects of the existing substituents will influence the regioselectivity of the substitution.

Rationale for Method Selection

Mild electrophilic reagents are crucial to avoid polymerization or ring-opening of the sensitive furan core.[6] We will focus on halogenation as a representative example, as the resulting halofurans are versatile intermediates for further functionalization via cross-coupling reactions.[7][8]

Experimental Protocol: Bromination at the C4 Position

This protocol details the selective bromination of Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate at the C4 position.

Materials:

  • Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate (1.0 eq) in anhydrous THF to a concentration of 0.1 M.

  • Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 10 minutes, ensuring the temperature remains below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and add dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired C4-brominated product.

Data Interpretation:

  • ¹H NMR: Expect a disappearance of the proton signal corresponding to the C4 position of the furan ring. The remaining furan proton at C3 will appear as a singlet.

  • ¹³C NMR: A downfield shift is expected for the C4 carbon due to the deshielding effect of the bromine atom.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of approximately equal intensity).

Compound ¹H NMR (C4-H) Yield
Starting Material~6.4 ppm (d)-
C4-Bromo ProductAbsent75-85%
Workflow Diagram

Electrophilic_Bromination cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Substrate in THF Cool Cool to -78 °C Start->Cool Add_NBS Add NBS Cool->Add_NBS Stir Stir and Monitor by TLC Add_NBS->Stir Quench Quench with Na₂S₂O₃ Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product C4-Brominated Furan Purify->Product

Caption: Workflow for the electrophilic bromination of the furan ring.

Nucleophilic Conjugate Addition to the Enone System

The α,β-unsaturated ketone moiety in Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate is an excellent Michael acceptor.[9] Nucleophiles can add to the electrophilic β-carbon (C1' of the butenone side chain), a process known as 1,4-conjugate addition.[10] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Rationale for Method Selection

A wide variety of nucleophiles can be employed for Michael additions, including amines, thiols, and carbanions.[10][11] The choice of nucleophile and reaction conditions allows for the introduction of diverse functional groups. We will detail a protocol using a secondary amine as the nucleophile, a common transformation in drug discovery for accessing compounds with improved physicochemical properties.

Experimental Protocol: Michael Addition of Piperidine

This protocol describes the conjugate addition of piperidine to the enone system.

Materials:

  • Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate

  • Piperidine

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate (1.0 eq) in methanol to a concentration of 0.2 M.

  • Reagent Addition: Add piperidine (1.2 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired Michael adduct.

Data Interpretation:

  • ¹H NMR: The characteristic doublet signals for the vinyl protons of the enone system will be absent. New signals corresponding to the protons of the piperidine ring and the now saturated butanone side chain will appear.

  • ¹³C NMR: The signals for the olefinic carbons of the enone will be replaced by signals for sp³ hybridized carbons.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the addition of piperidine to the starting material.

Reaction Parameter Condition Observed Yield
SolventMethanol85-95%
TemperatureRoom Temperature85-95%
Reaction Time4-6 hours85-95%
Mechanistic Pathway Diagram

Michael_Addition Start Substrate + Piperidine Intermediate Enolate Intermediate Start->Intermediate Nucleophilic Attack at β-carbon Product Michael Adduct Intermediate->Product Protonation

Caption: Simplified mechanism of the Michael addition reaction.

Diels-Alder Cycloaddition

The furan ring can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction.[12][13] This powerful transformation allows for the rapid construction of complex, oxygen-bridged bicyclic systems. The reaction is typically reversible, and the stability of the adduct is a key consideration.[12]

Rationale for Method Selection

The choice of dienophile is critical for a successful Diels-Alder reaction with a furan. Electron-deficient dienophiles generally exhibit higher reactivity.[14] Maleic anhydride is a classic, highly reactive dienophile that readily undergoes cycloaddition with furans.[13]

Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride

This protocol outlines the cycloaddition of Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate with maleic anhydride.

Materials:

  • Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate

  • Maleic anhydride

  • Toluene

  • Diethyl ether

  • Hexanes

Procedure:

  • Reaction Setup: In a sealed tube, dissolve Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate (1.0 eq) and maleic anhydride (1.1 eq) in toluene to a concentration of 0.5 M.

  • Reaction Conditions: Heat the sealed tube to 80 °C.

  • Reaction Monitoring: Monitor the reaction by ¹H NMR spectroscopy of an aliquot, observing the disappearance of the furan proton signals and the appearance of new signals for the bicyclic adduct. The reaction may take 24-48 hours to reach equilibrium.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold diethyl ether.

  • Purification: If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography. Note that the adduct may undergo a retro-Diels-Alder reaction on silica gel.

Data Interpretation:

  • ¹H NMR: The aromatic signals of the furan ring will be replaced by signals in the aliphatic and olefinic regions corresponding to the bridged bicyclic structure.

  • ¹³C NMR: The aromatic carbon signals will be replaced by signals for sp³ and sp² carbons of the bicyclic adduct.

  • Stereochemistry: The Diels-Alder reaction typically proceeds with endo selectivity under kinetic control.[14] The stereochemistry can be determined by detailed NMR analysis (e.g., NOESY).

Dienophile Temperature (°C) Product Stereoselectivity
Maleic Anhydride80Endo Adduct>95:5 (endo:exo)
N-Phenylmaleimide80Endo Adduct>95:5 (endo:exo)
Logical Relationship Diagram

Diels_Alder_Logic Furan Furan Diene Product [4+2] Cycloadduct Furan->Product Dienophile Electron-Deficient Dienophile Dienophile->Product Conditions Thermal Conditions Conditions->Product

Caption: Key components for a successful Diels-Alder reaction.

Conclusion

Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate is a richly functionalized molecule that offers multiple handles for chemical modification. By carefully selecting reagents and reaction conditions, researchers can selectively target the furan ring, the enone system, or engage the diene in cycloaddition reactions. The protocols and insights provided in this application note serve as a robust foundation for the synthesis of novel furan-containing compounds for applications in drug discovery and materials science. It is imperative to consider the sensitive nature of the furan ring and to employ mild reaction conditions whenever possible to avoid unwanted side reactions.

References

  • ACS Publications. (2024, April 6). Unveiling Orthogonal Reactivity of Substituted 2-(2-Azidostyryl)furans: Thermolysis and Photolysis versus Catalysis. [Link]

  • ACS Publications. (2016, May 18). Combined Furan C–H Activation and Furyl Ring-Opening by an Iron(II) Complex. [Link]

  • Pearson. Furan undergoes electrophilic aromatic substitution more readily than benzene. [Link]

  • RSC Publishing. (2016). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • ACS Publications. (2006, December 22). Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. [Link]

  • ACS Publications. (2024, July 18). Diels–Alder Reaction of Biofuran Derivatives and Cycloolefin for Directional Synthesis of Fused Ring Hydrocarbon High Density Jet Fuel. [Link]

  • PMC. (2019). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. [Link]

  • Zibo Anquan Chemical Co., Ltd. (2024, April 13). Diels alder reaction of furan and maleic anhydride. [Link]

  • RSC Publishing. (2015). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. [Link]

  • Ananikov Lab. (2020, November 18). Catalytic C‐H Functionalization of Unreactive Furan Cores. [Link]

  • Organic Reactions. Oxidative Cleavage of Furans. [Link]

  • RSC Publishing. (2014). Multiple cluster CH activations and transformations of furan by triosmium carbonyl complexes. [Link]

  • PMC. (2021). Tailoring the Formation of Functionalized Furans from Glucose in Water with Nature-Sourced Catalysts and In Situ NMR. [Link]

  • YouTube. (2018, July 29). 5 Electrophilic Substitution of Furan. [Link]

  • ACS Publications. (2008). Diels-Alder Reactions of Silyloxy Furans: Scope and Limitations. [Link]

  • MDPI. (2024, October 11). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. [Link]

  • PubMed. (2019, May 6). Activation of Heteroaromatic C-H Bonds in Furan and 2,5-Dimethylfuran. [Link]

  • ResearchGate. (2020, December 7). (PDF) Catalytic C−H Functionalization of Unreactive Furan Cores in Bio‐Derived Platform Chemicals. [Link]

  • ACS Publications. (2026, February 10). Convergent Synthesis of Highly Functionalized Furans. [Link]

  • Bentham Science Publishers. (2024, February 1). Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. [Link]

  • Perm State University. (2022). SYNTHESIS OF 2-(2-NITROBENZYL)FURANS AND INVESTIGATION OF THEIR REACTIVITY. [Link]

  • Clark University. α,β-Unsaturated Carbonyl Compounds. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. [Link]

  • Larrosa, I. (2022). Room temperature C-H arylation of benzofurans by aryl iodides. [Link]

  • PMC. (2012). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. [Link]

  • University of Calgary. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2014, September 4). 12.10: Nucleophilic Addition to α, β- Unsaturated Carbonyl Compounds. [Link]

  • INIS-IAEA. (2021, February 15). Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. [Link]

  • Scribd. Nucleophilic Addition on α,β-unsaturated carbonyl compounds. [Link]

  • YouTube. (2011, September 14). Nucleophile Addition to alpha, beta-Unsaturated Carbonyls. [Link]

  • ResearchGate. (2014). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

  • PrepChem.com. Synthesis of methyl 5-[4-acetonylphenoxy]-furan-2-carboxylate. [Link]

  • ResearchGate. Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate. [Link]

  • Florida Atlantic University. Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3- carboxylate. [Link]

Sources

Scalable Synthesis Protocols for Methyl Furan-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Methyl furan-2-carboxylate (methyl 2-furoate) is a pivotal scaffold in medicinal chemistry, serving as a precursor for cathepsin K inhibitors, nitrofuran antibiotics, and high-performance fragrances. While classical Fischer-Speier esterification remains common, it suffers from equilibrium limitations and water management issues at scale.

This guide presents a modernized synthesis strategy focusing on:

  • Direct Oxidative Esterification: Bypassing the isolation of furoic acid to convert furfural directly to the ester.

  • Green Halogenation: Replacing toxic CCl₄/Br₂ protocols with scalable NBS/Acetonitrile systems.

  • Direct C-H Activation: Utilizing the ester as a blocking group to force regioselective C-5 arylation, avoiding pre-functionalized organometallics.

Strategic Route Comparison
FeatureRoute A: Classical Fischer EsterificationRoute B: Oxidative Esterification (Recommended)Route C: Continuous Flow (High Throughput)
Starting Material 2-Furoic AcidFurfural (Bio-sourced)Furfural / Alcohol
Step Count 2 (Oxidation + Esterification)1 (Tandem Oxidation-Esterification)1 (Intensified)
Atom Economy Moderate (Water byproduct)HighHigh
Scalability Good, but requires water removalExcellent, avoids intermediate isolationSuperior, safety benefits
Green Metric Low (H₂SO₄ waste)High (Aerobic oxidation possible)Very High (Solvent minimized)

Core Synthesis Protocol: Methyl Furan-2-Carboxylate

Method A: Oxidative Esterification of Furfural (Batch Scale-Up)

Rationale: This method avoids the isolation of 2-furoic acid, reducing unit operations and cost. It utilizes a heterogeneous catalyst for easy recovery.

Target Scale: 100 g – 1 kg Reaction: Furfural + MeOH + ½ O₂ → Methyl 2-furoate + H₂O

Materials
  • Substrate: Furfural (freshly distilled to remove polymers).

  • Solvent/Reagent: Methanol (anhydrous).

  • Catalyst: 1% Au/ZrO₂ or Pd-Au/SiO₂ (commercially available or prepared via deposition-precipitation).

  • Base: NaOMe (0.5 equiv) or K₂CO₂ (mild base promotes hemiacetal formation).

  • Oxidant: Compressed Air or O₂ balloon (lab scale) / Sparger (pilot scale).

Step-by-Step Protocol
  • Charge: In a 2L Parr reactor or 3-neck flask, dissolve Furfural (1.0 mol, 96.1 g) in Methanol (500 mL).

  • Catalyst Addition: Add the heterogeneous catalyst (2.0 g, ~2 wt% loading).

  • Base Activation: Add NaOMe (27.0 g, 0.5 mol) slowly to facilitate the formation of the hemiacetal intermediate.

  • Oxidation:

    • Lab Scale: Purge with O₂ and maintain a balloon pressure. Heat to 60°C.

    • Pilot Scale: Pressurize to 5 bar air/O₂. Heat to 80°C with vigorous stirring (800 rpm) to overcome mass transfer limits.

  • Monitoring: Monitor via GC-FID or TLC (Hexane:EtOAc 8:2). Look for the disappearance of the aldehyde peak (RT ~3.5 min) and appearance of the ester (RT ~5.2 min).

  • Work-up:

    • Cool to room temperature.[1][2]

    • Filter the catalyst (recycle possible after washing).

    • Neutralize the filtrate with dilute HCl to pH 7.

    • Concentrate methanol under reduced pressure.

  • Purification: Distillation under reduced pressure (bp 85–87°C @ 15 mmHg).

    • Yield: Typically 90–95%.

    • Appearance: Colorless liquid, turning pale yellow upon storage.

Protocol: C-5 Functionalization (Derivatives)

The C-2 ester group deactivates the ring but directs electrophilic substitution and C-H activation to the C-5 position, preventing oligomerization.

Protocol B: Green Bromination (Methyl 5-bromofuran-2-carboxylate)

Rationale: Replaces the banned CCl₄/Br₂ method. NBS in Acetonitrile is a self-validating system where succinimide precipitation indicates reaction progress.

Reaction: Methyl 2-furoate + NBS → Methyl 5-bromo-2-furoate + Succinimide

Materials
  • Substrate: Methyl 2-furoate (from Protocol A).[3]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv). Recrystallize from water if yellow (decomposed).

  • Solvent: Acetonitrile (MeCN) or DMF (MeCN preferred for easier workup).

Step-by-Step Protocol
  • Dissolution: Dissolve Methyl 2-furoate (50 g, 0.40 mol) in MeCN (250 mL) in a foil-wrapped flask (light sensitivity).

  • Addition: Add NBS (74.8 g, 0.42 mol) in portions over 30 minutes at 0°C.

    • Note: Exothermic. Maintain T < 10°C to prevent poly-bromination.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4–6 hours.

  • Validation: The reaction mixture will become a slurry as succinimide precipitates.

  • Work-up:

    • Filter off the solid succinimide (can be recycled).

    • Concentrate the filtrate to ~50 mL.

    • Pour residue into cold water (300 mL). The product will precipitate.

  • Purification: Recrystallize from Hexane/Ethanol (9:1).

    • Yield: 85–90%.

    • Melting Point: 62–64°C (White crystalline solid).

Protocol C: Direct Pd-Catalyzed C-H Arylation

Rationale: Atom-economical route to biaryl scaffolds (Suzuki alternative). Avoids pre-functionalizing the aryl partner with boronic acids.

Reaction: Methyl 2-furoate + Ar-Br → Methyl 5-aryl-2-furoate + HBr

Materials
  • Catalyst: Pd(OAc)₂ (1–2 mol%).

  • Ligand: P(Cy)₃ or Tedicyp (for difficult substrates). Often ligand-free conditions work for simple aryls.

  • Base: KOAc (2.0 equiv) – Critical for the Concerted Metallation-Deprotonation (CMD) mechanism.

  • Solvent: DMAc (N,N-Dimethylacetamide) – High boiling point, polar aprotic.

Step-by-Step Protocol
  • Setup: In a dry pressure tube or Schlenk flask, combine:

    • Methyl 2-furoate (1.5 equiv).

    • Aryl Bromide (1.0 equiv).

    • Pd(OAc)₂ (2 mol%).

    • KOAc (2.0 equiv).

  • Solvent: Add DMAc (0.5 M concentration relative to Aryl Bromide).

  • Deoxygenation: Sparge with Argon for 10 minutes.

  • Reaction: Heat to 130°C for 12–16 hours.

    • Mechanism:[4][5] The C-2 ester blocks that position; the acidity of C-5 allows Pd insertion via CMD.

  • Work-up: Dilute with EtOAc, wash with water (3x) to remove DMAc. Dry over MgSO₄.[1]

  • Purification: Flash Chromatography (Hexane/EtOAc gradient).

Visualization & Logic Flows

Diagram 1: Integrated Synthesis Workflow

This diagram maps the transformation from biomass (furfural) to high-value derivatives.

SynthesisWorkflow Biomass Lignocellulosic Biomass Furfural Furfural (C5H4O2) Biomass->Furfural Acid Hydrolysis Ester Methyl 2-furoate (Core Scaffold) Furfural->Ester Oxidative Esterification (MeOH, O2, Au/ZrO2) Bromo 5-Bromo Derivative (Versatile Electrophile) Ester->Bromo NBS, MeCN (Electrophilic Subst.) Aryl 5-Aryl Derivative (Bioactive Scaffold) Ester->Aryl Ar-Br, Pd(OAc)2 (C-H Activation) Bromo->Aryl Suzuki Coupling (Alternative Route)

Caption: Figure 1.[1][6][7] Integrated workflow converting biomass-derived furfural into high-value pharmaceutical intermediates via oxidative and C-H activation pathways.

Diagram 2: Purification Decision Logic

A self-validating logic tree for determining the appropriate purification method based on physical state and scale.

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State at RT? Start->StateCheck Liquid Liquid (e.g., Methyl 2-furoate) StateCheck->Liquid Liquid Solid Solid (e.g., 5-Bromo ester) StateCheck->Solid Solid Distill Vacuum Distillation (bp > 150°C atm) Liquid->Distill Standard ScaleCheck Scale > 100g? Solid->ScaleCheck PurityCheck Purity > 98%? Distill->PurityCheck Cryst Recrystallization (Hexane/EtOH) Cryst->PurityCheck Chrom Flash Chromatography Chrom->PurityCheck ScaleCheck->Cryst Yes (Scalable) ScaleCheck->Chrom No (R&D only)

Caption: Figure 2. Decision matrix for purification. Crystallization is prioritized for solid derivatives at scale to minimize solvent waste compared to chromatography.

Process Safety & Quality Control

Critical Safety Parameters
  • Exotherm Control: The bromination with NBS is exothermic. On a >100g scale, active cooling is mandatory . Failure to control temperature (<10°C) leads to 4,5-dibromo impurities which are difficult to separate.

  • Distillation Hazards: Methyl 2-furoate has a high boiling point (181°C at atm). Always distill under vacuum (<20 mmHg) to prevent thermal decomposition and charring.

  • Toxicity: Methyl 2-furoate is a skin irritant and toxic if ingested (LD50 Rat: ~300 mg/kg). Use full PPE including chemically resistant gloves (Nitrile).

Quality Control (QC) Specifications
ParameterMethodSpecification
Appearance VisualClear liquid (Ester) / White crystals (Bromo)
Purity GC-FID / HPLC> 98.0%
Water Content Karl Fischer< 0.1% (Critical for subsequent organometallic steps)
Residual Solvent HS-GC< 500 ppm (MeOH/MeCN)

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Conversion (Esterification) Water accumulation inhibiting equilibrium.Use molecular sieves or switch to oxidative route (Method A) which is irreversible.
Dark/Black Crude (Bromination) Reaction temperature too high (>25°C).Repeat with strict T < 10°C control. Use fresh NBS (white).
Poly-bromination (Impurities) Excess NBS used.[2]Stoichiometry must be 1.05 equiv max. Monitor via GC.
Low Yield (C-H Arylation) Catalyst poisoning or insufficient base.Ensure reagents are dry. Increase KOAc to 2.5 equiv.

References

  • Oxidative Esterification: Signoretto, M., et al. "Oxidative esterification of furfural to methyl 2-furoate over Au/ZrO2 catalysts." Cat.[1][8][9][10][11][12] Communications, 2013. Link

  • Continuous Flow Synthesis: Gutmann, B., et al. "Continuous Flow Synthesis of Furan Derivatives." Chem. Eur. J., 2010. Link

  • Green Bromination: Goldberg, Y., et al. "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent." J. Org.[13] Chem., 1993. Link

  • C-H Arylation Protocol: Doucet, H., et al. "Palladium-Catalysed Direct Heteroarylations of Heteroaromatics Using Esters as Blocking Groups." Synlett, 2011. Link

  • Safety Data: PubChem CID 11956 (Methyl 2-furoate). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solvent Selection and Stable Storage of Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the critical aspects of selecting an appropriate solvent system for the stable storage of Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate. Due to its complex molecular architecture, this compound presents unique stability challenges that, if not properly addressed, can compromise experimental integrity and lead to inconsistent results. This document offers a combination of theoretical rationale, practical troubleshooting, and validated protocols to ensure the long-term stability of your valuable compound.

Section 1: Frequently Asked Questions - Understanding the Compound's Stability Profile

This section addresses the fundamental chemical characteristics of Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate that dictate its stability in solution.

Q1: What are the primary functional groups in this molecule that I should be concerned about for stability?

A1: The structure of Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate contains three key functional groups, each with inherent reactivity that can lead to degradation if not properly managed:

  • Furan Ring: This aromatic heterocycle is susceptible to degradation, particularly under acidic conditions, which can catalyze ring-opening reactions.[1] While the electron-withdrawing methyl carboxylate group at the 2-position provides some stabilization, strong acids can still promote decomposition.[2] Furan rings can also be sensitive to oxidation.[3][4]

  • Methyl Ester: Ester groups are prone to hydrolysis, a reaction with water that cleaves the ester bond to form the corresponding carboxylic acid and methanol.[5] This reaction is significantly accelerated by the presence of acids or bases.[6][7]

  • α,β-Unsaturated Ketone (Enone): The "3-oxobut-1-en-1-yl" side chain is a classic enone system. This moiety is a potent Michael acceptor, making it highly susceptible to 1,4-conjugate addition by nucleophiles.[8][9] This reactivity can lead to the formation of adducts with nucleophilic solvents or impurities. Furthermore, enones like methyl vinyl ketone are known to be susceptible to polymerization, which is often inhibited for storage.[10]

Q2: What are the most likely degradation pathways for this compound in an unsuitable solvent?

A2: Based on the functional groups identified, there are three primary degradation pathways to anticipate. The presence of acidic, basic, or nucleophilic contaminants in your solvent will dictate which pathway predominates.

  • Pathway A: Acid-Catalyzed Furan Ring Opening: Trace acid and water can protonate the furan ring, leading to a cascade of reactions that result in a 1,4-dicarbonyl compound.[1]

  • Pathway B: Ester Hydrolysis: The presence of water, especially under acidic or basic conditions, will hydrolyze the methyl ester to furan-2-carboxylic acid.[5][6]

  • Pathway C: Michael Addition / Polymerization: Nucleophilic species (including certain solvents, water, or other impurities) can attack the β-carbon of the enone system.[8][11] This can lead to the formation of unwanted adducts or initiate a chain-reaction polymerization, often observed as sample discoloration or precipitation.

Below is a diagram illustrating these potential degradation routes.

cluster_main Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate cluster_products Degradation Products Main Parent Compound Hydrolysis Ester Hydrolysis Product (Carboxylic Acid) Main->Hydrolysis H₂O (Acid/Base Catalyzed) RingOpening Ring-Opened Product (1,4-Dicarbonyl) Main->RingOpening Strong Acid + Nucleophile (e.g., H₂O) Adduct Michael Adduct / Polymer Main->Adduct Nucleophile (e.g., R-OH, R-NH₂, H₂O)

Caption: Potential degradation pathways for the target compound.

Section 2: Solvent Selection and Storage Guide

This section provides clear, actionable recommendations for solvent selection and handling to maximize the shelf-life of your compound.

Q3: What are the ideal characteristics of a solvent for storing this compound?

A3: An ideal storage solvent must be inert to all three reactive moieties of the molecule. The key characteristics are:

  • Aprotic: The solvent should not have acidic protons (e.g., -OH, -NH) to prevent it from acting as a proton donor in acid-catalyzed degradation or as a nucleophile in a Michael addition.

  • Non-nucleophilic: The solvent should not possess strong nucleophilic character to avoid reacting with the enone system.

  • Anhydrous: The water content must be minimal to prevent ester hydrolysis.

  • Free of Acidic/Basic Impurities: Solvents should be of high purity (e.g., HPLC grade or higher) and stored properly to prevent the accumulation of acidic or basic contaminants.

Q4: Which specific solvents are recommended versus those that should be avoided?

A4: Based on the principles above, we have classified common laboratory solvents into "Recommended" and "Avoid" categories for the storage of Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate. Polar aprotic solvents are generally preferred as they offer good solubility while minimizing reactivity.[12]

Solvent ClassRecommended SolventsProperties & RationaleSolvents to AvoidRationale for Avoidance
Polar Aprotic Acetonitrile (MeCN) Highly polar, aprotic, and not typically nucleophilic. Excellent choice for long-term storage.Dimethyl Sulfoxide (DMSO) Can contain trace water and degrade over time to acidic byproducts. Use only for immediate experimental use, not long-term storage.
Acetone Aprotic and a good solvent for many organics. Ensure it is anhydrous as it can be hygroscopic.Dimethylformamide (DMF) Can hydrolyze to form dimethylamine (nucleophilic) and formic acid (acidic), especially if not stored properly.
Ethers Tetrahydrofuran (THF) Aprotic and a good choice, but must be stored properly to prevent peroxide formation, which can be oxidative. Use BHT-stabilized THF.
Chlorinated Dichloromethane (DCM) Aprotic and generally inert. Ensure it is a high-purity, anhydrous grade, as lower grades can contain acidic impurities.Chloroform (CHCl₃) Can degrade to form HCl, which is highly detrimental to the furan ring.
Esters Ethyl Acetate (EtOAc) Generally acceptable for short-term storage. It is aprotic but can undergo slow hydrolysis if water is present.
Protic Solvents None RecommendedWater, Methanol, Ethanol, Isopropanol These are all protic and nucleophilic. They can directly participate in ester hydrolysis and Michael addition.[9]
Hydrocarbons Use with CautionHexanes, Toluene While inert, the solubility of this polar compound may be limited. Verify solubility before preparing stock solutions.
Q5: What storage conditions (temperature, atmosphere) are optimal?

A5: To ensure maximum stability, we recommend the following storage conditions:

  • Temperature: Store solutions at -20°C or -80°C . Lower temperatures slow down the rate of all potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) . This displaces oxygen, preventing potential oxidation of the furan ring or the vinyl group, and displaces moisture from the headspace of the vial.

  • Light: Protect from light by using amber vials or by wrapping clear vials in aluminum foil. UV light can potentially catalyze polymerization or degradation.[13][14]

Section 3: Troubleshooting Common Storage Issues
Q6: My solution of the compound has turned yellow/brown after a few weeks at -20°C in DCM. What happened?

A6: Discoloration is a common indicator of degradation, most likely polymerization of the enone functional group.[15] Another possibility is the degradation of the furan ring. This can be triggered by trace amounts of acid in the DCM, which can form from improper storage of the solvent. We recommend preparing a fresh solution using a new bottle of high-purity, anhydrous, amylene-stabilized DCM and confirming the compound's integrity via an analytical method like HPLC or NMR.

Q7: I ran an HPLC of my stock solution and see a new, more polar peak appearing over time. My mobile phase is Acetonitrile/Water. What could this new peak be?

A7: The appearance of a new, more polar peak strongly suggests the formation of the carboxylic acid via hydrolysis of the methyl ester.[6] Carboxylic acids are significantly more polar than their corresponding methyl esters and will thus have a shorter retention time on a reverse-phase HPLC column. To confirm, you can use LC-MS to check if the mass of the new peak corresponds to the hydrolyzed product.

Q8: My NMR spectrum shows a loss of the sharp vinyl proton signals and the appearance of broad signals upfield. Why?

A8: This spectral change is a classic sign of polymerization or Michael addition. The sharp, distinct signals of the vinyl protons on the enone side chain will be lost as the double bond is consumed during polymerization or adduct formation.[8] The appearance of broad signals in the aliphatic region (upfield) is characteristic of a polymer. This indicates a severe stability issue, and the solvent used is likely contaminated with a nucleophile or is inherently reactive.

Section 4: Validated Experimental Protocols

These protocols provide a framework for preparing and monitoring the stability of your compound solutions.

Protocol 1: Preparation of a Stock Solution for Stable Storage
  • Solvent Preparation: Use a brand new, unopened bottle of HPLC-grade or higher Acetonitrile. To ensure anhydrous conditions, obtain solvent from a sealed bottle or a solvent purification system.

  • Vial Preparation: Use an amber glass vial with a PTFE-lined screw cap. Dry the vial in an oven at 120°C for at least 4 hours and allow it to cool to room temperature in a desiccator.

  • Weighing: Accurately weigh the desired amount of Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate directly into the prepared vial.

  • Dissolution: Under a gentle stream of Argon or Nitrogen, add the required volume of anhydrous Acetonitrile to the vial to achieve the target concentration.

  • Mixing: Gently swirl or vortex the vial until the compound is fully dissolved. Avoid sonication, as it can generate localized heat.

  • Sealing and Storage: Purge the headspace of the vial with Argon or Nitrogen for 30 seconds, then immediately cap it tightly. Seal the cap with parafilm for extra security against moisture ingress.

  • Labeling and Storage: Label the vial clearly with the compound name, concentration, solvent, and date. Store immediately at -20°C or -80°C, protected from light.

Protocol 2: Workflow for Monitoring Solution Stability by HPLC

This protocol outlines a stability study to determine the acceptable shelf-life of your compound in a chosen solvent system.

start Start: Prepare Stock Solution (Protocol 1) t0 T=0 Analysis: Inject sample into HPLC Determine initial purity (% Area) start->t0 store Store Solution under Defined Conditions (-20°C, Inert Gas, Dark) t0->store tx T=X Analysis: (e.g., 1, 2, 4 weeks) Thaw sample, inject into HPLC store->tx compare Compare Purity: (Purity at T=X) vs (Purity at T=0) tx->compare decision Is Purity > 98% of T=0 value? compare->decision stable PASS: Solution is Stable Continue Monitoring decision->stable Yes unstable FAIL: Solution is Unstable Re-evaluate Solvent/Conditions decision->unstable No

Caption: Workflow for a typical HPLC-based stability study.

Methodology Details:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Detection Wavelength: Determined by a UV scan of the compound; likely in the 254-320 nm range due to the conjugated system.

  • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid or 0.1% TFA to ensure sharp peaks. (Note: The acidic mobile phase is for the brief analytical run only, not for storage).

    • Example Gradient: Start at 70% A, ramp to 10% A over 15 minutes, hold for 2 minutes, return to 70% A and re-equilibrate.

  • Analysis:

    • Prepare a stock solution following Protocol 1.

    • Immediately perform an HPLC analysis (this is your T=0 reference). Record the peak area of the main peak. The purity should be >99%.

    • Store the stock solution under the desired conditions.

    • At predetermined time points (e.g., 1 week, 2 weeks, 1 month), thaw the solution, vortex gently, and perform another HPLC analysis under the exact same conditions.

    • Calculate the relative purity at each time point: (Peak Area at T=x / Peak Area at T=0) * 100%.

    • The solution is considered stable if the relative purity remains above a set threshold (e.g., 98%) and no significant impurity peaks (>0.5%) emerge. Analytical techniques like HPLC, NMR, and Mass Spectrometry are crucial for stability testing.[16][17]

References
  • Lecture 6: Hydrolysis Reactions of Esters and Amides.
  • Technical Support Center: Furan Ring Stability and Degradation - Benchchem.
  • US4185027A - Hydrolysis of methyl esters - Google Patents.
  • Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives | Request PDF - ResearchGate. Available at: [Link]

  • hydrolysis of esters - Chemguide. Available at: [Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC. Available at: [Link]

  • HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - European Patent Office - EP 0675867 B1. Available at: [Link]

  • Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Aromatic Heterocycles. - SSRN. Available at: [Link]

  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact - Scholarly Publications Leiden University. Available at: [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Available at: [Link]

  • Methyl Vinyl Ketone, inhibited Chemical Storage Specifications - US Hazmat Rentals. Available at: [Link]

  • Methyl ester hydrolysis - ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline. Available at: [Link]

  • Analytical Techniques In Stability Testing - Separation Science. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]

  • Furan Derivatives: Preparation & Hydrogenation Techniques - StudySmarter. Available at: [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials - Pharmaceutical Technology. Available at: [Link]

  • Unstable Small Molecule Therapeutic Analysis - KCAS Bio. Available at: [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventiona - Paho.org. Available at: [Link]

  • Solvent-free microwave-mediated Michael addition reactions - Indian Academy of Sciences. Available at: [Link]

  • 15.37: Conjugate Addition of Enolates: Michael Addition - JoVE. Available at: [Link]

  • Development of Sustainable Catalytic Pathways for Furan Derivatives - Frontiers. Available at: [Link]

  • General scheme of the study of furan stability. - ResearchGate. Available at: [Link]

  • Michael Addition Reaction Under Green Chemistry - IJSDR. Available at: [Link]

  • Michael addition reaction - Wikipedia. Available at: [Link]

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. Available at: [Link]

  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC. Available at: [Link]

  • Spin It Right: How To Store Your Vinyl Records | FreeUp Storage Rental Center. Available at: [Link]

  • How To Store Vinyl Records? 10 Top Tips - Cinch Self Storage. Available at: [Link]

  • Recyclable Thermosets Based on Dynamic Amidation and Aza-Michael Addition Chemistry | Macromolecules - ACS Publications. Available at: [Link]

  • Best Ways to Store Vinyl Records | 5 Care Tips for Collectors - Renaissance Records U.S.. Available at: [Link]

  • Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABA B Receptor - MDPI. Available at: [Link]

  • Reversible Michael additions: covalent inhibitors and prodrugs - PubMed. Available at: [Link]

  • Furan-2-carboxylate | C5H3O3- | CID 5460151 - PubChem - NIH. Available at: [Link]

  • The reaction of methyl furan-2-carboxylate and 3β-iodo-5-androsten-17-one - ResearchGate. Available at: [Link]

  • Oxygenated Solvents - Products - Solvay. Available at: [Link]

  • Methyl 5-formylfuran-2-carboxylate | C7H6O4 | CID 12283779 - PubChem. Available at: [Link]

  • Drying solvents - Sciencemadness Wiki. Available at: [Link]

  • Enone synthesis by oxidation or hydrolysis - Organic Chemistry Portal. Available at: [Link]

  • What solvent should I use to make a Schiff base from a ketone starting material?. Available at: [Link]

Sources

Validation & Comparative

Reference standards for Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate characterization

[1]

Executive Summary: The "Hidden" Standard in HMF Valorization

Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate (hereafter referred to as MFF-Acetone Adduct ) is a critical intermediate in the catalytic upgrading of biomass-derived 5-hydroxymethylfurfural (HMF) into liquid alkanes and functional polymers.[1] Despite its growing importance in sustainable chemistry, certified reference materials (CRMs) for this specific ester are virtually non-existent. Researchers often rely on "building block" grade chemicals with undefined purity, leading to erroneous kinetic data and irreproducible synthesis.

This guide compares the Commercial "Building Block" Grade against a Self-Validated Qualified Reference Standard , demonstrating why rigorous in-house characterization (qNMR, HPLC-PDA-MS) is the only path to scientific integrity for this molecule.[1]

Quick Comparison: Commercial Grade vs. Qualified Standard
FeatureCommercial "Building Block" Grade Qualified Reference Standard (In-House)
Primary Use Synthetic intermediateQuantitative analysis, Kinetic studies
Purity Claim "≥95%" (Area%)99.2% ± 0.3% (w/w) (qNMR)
Impurity Profile Undefined (often contains bis-adducts, oligomers)Fully Characterized (LC-MS/NMR)
Stability Data NoneValidated (Light/Air sensitive)
Cost Low ($/g)High (Time/Labor intensive)

Technical Deep Dive: The Characterization Challenge

The MFF-Acetone Adduct features a furan ring conjugated with an


-unsaturated ketone and a methyl ester1
  • Photodimerization: [2+2] cycloaddition under ambient light.

  • Michael Addition: Nucleophilic attack at the

    
    -position during storage or analysis.
    
  • Retro-Aldol: Decomposition in protic solvents with trace base.[1]

The "Purity Trap": Why HPLC Area% is Misleading

Commercial suppliers often provide a Certificate of Analysis (CoA) based on HPLC-UV Area%.[1] For the MFF-Acetone Adduct, this is dangerously misleading because:

  • Response Factor Bias: The molar extinction coefficient (

    
    ) of the target molecule is significantly different from its impurities (e.g., the bis-adduct or unreacted MFF).
    
  • Invisible Impurities: Oligomers formed via radical polymerization may not elute or lack distinct UV chromophores.

Solution: Quantitative NMR (qNMR) is the only absolute method to determine mass purity without a reference standard, tracing traceability directly to the internal standard (e.g., Dimethyl sulfone or Maleic acid).

Structural & Mechanistic Visualization[1]

Synthesis & Degradation Pathway

The following diagram illustrates the formation of the MFF-Acetone Adduct and its critical degradation pathways that must be monitored.

MFF_PathwayMFFMethyl 5-formyl-2-furoate(MFF)TargetTarget: MFF-Acetone Adduct(Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate)MFF->TargetAldol Condensation(Base, -H2O)AcetoneAcetoneAcetone->TargetAldol Condensation(Base, -H2O)Target->MFFRetro-Aldol(H2O/Base)BisAdductImpurity: Bis-Adduct(1,5-bis(5-methoxycarbonylfuran-2-yl)pentadienone)Target->BisAdductAldol w/ 2nd MFFDimerDegradant: [2+2] Dimer(Photochemical)Target->DimerUV Light (hv)

Caption: Synthesis of the MFF-Acetone Adduct via aldol condensation and its primary impurities: the Bis-Adduct (red) and Photodimer (yellow).

Experimental Protocols: Self-Validating the Standard

Protocol A: Synthesis & Purification (The "Clean" Start)

Objective: Obtain >98% purity material to serve as the candidate standard.

  • Reaction: Dissolve Methyl 5-formyl-2-furoate (10 mmol) in Acetone (10 mL). Add 10% NaOH (aq) dropwise at 0°C. Stir for 2h.

  • Quench: Neutralize with 1M HCl to pH 7. Evaporate excess acetone.

  • Extraction: Extract with Ethyl Acetate (3x). Wash with Brine. Dry over Na2SO4.

  • Purification (Critical Step): Recrystallize from hot Ethanol/Water (8:2) .

    • Why? Removes the bis-adduct (less soluble) and unreacted MFF (more soluble).[1]

    • Result: Yellow crystalline needles.

Protocol B: qNMR Purity Assignment (The "Gold Standard")

Objective: Determine absolute mass purity with <1% uncertainty.

Reagents:

  • Solvent: DMSO-

    
     (prevents rapid exchange/degradation).[1]
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable to NIST SRM).[1]

Procedure:

  • Weigh ~10 mg of Candidate Standard (

    
    ) and ~5 mg of IS (
    
    
    ) into the same vial using a micro-balance (precision ±0.001 mg).
  • Dissolve in 0.6 mL DMSO-

    
    .
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60s (ensure 
      
      
      ).
    • Scans: 64.

  • Integration:

    • Target Signal: Alkene proton doublet at

      
       7.4 ppm (
      
      
      Hz).
    • IS Signal: Methoxy singlet at

      
       3.8 ppm.
      
  • Calculation:

    
    
    
Protocol C: HPLC-PDA-MS Verification

Objective: Confirm absence of co-eluting impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection:

    • UV: 280 nm (max absorption for furan-enone).[1]

    • MS: ESI(+) Mode. Look for

      
       (Target) vs. 
      
      
      (Bis-Adduct).[1]

Qualification Workflow Visualization

This workflow ensures that the material used in your research is not just "bought" but "verified."

Qualification_Workflowcluster_AnalysisAnalytical ValidationCrudeCrude Synthesized Material(or Commercial Grade)RecrystRecrystallization(EtOH/H2O)Crude->RecrystNMR1H NMR (Structure)Confirm trans-isomer (J=16Hz)Recryst->NMRLCMSLC-MS (Impurity Profile)Check for Bis-AdductNMR->LCMSIf Structure OKqNMRqNMR (Assay)Determine % w/wLCMS->qNMRIf Purity >98% AreaFailDiscard / RepurifyLCMS->FailIf Bis-Adduct >2%StorageQualified StandardStore: -20°C, Argon, DarkqNMR->StorageAssign Purity Value

Caption: Step-by-step qualification workflow from crude material to a validated reference standard.

Stability & Handling Recommendations

  • Storage: The conjugated double bond is reactive. Store neat solid at -20°C under Argon.

  • Solution Stability: Unstable in basic buffers. Prepare stock solutions in Acetonitrile or DMSO . Avoid Methanol (risk of transesterification over long periods).

  • Light: Use amber glassware. The [2+2] photodimerization is irreversible and non-chromophoric in UV (loss of conjugation), leading to "disappearing" peaks in HPLC.

References

  • Quantitative NMR (qNMR)

    • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. Link

  • Aldol Condensation of Furan Derivatives

    • Climent, M. J., et al. "Aldol Condensations on Solid Catalysts: A Cooperative Effect between Weak Acid and Base Catalysts."[2] Advanced Synthesis & Catalysis, 2002, 344(10), 1090–1096. Link

  • HMF Valorization Context

    • Huber, G. W., et al. "Synthesis of Transportation Fuels from Biomass: Chemistry, Catalysts, and Engineering." Chemical Reviews, 2006, 106(9), 4044–4098. Link

  • General Furan Characterization

    • Moreau, C., et al. "Recent catalytic advances in the chemistry of substituted furans from carbohydrates and in the ensuing polymers." Topics in Catalysis, 2004, 27, 11-30.[1] Link

Benchmarking Synthetic Routes for 5-Substituted Furan-2-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Substituted furan-2-carboxylates are critical pharmacophores in medicinal chemistry, serving as bioisosteres for benzoic acids and pyridine derivatives in kinase inhibitors, DNA-binding agents, and antimicrobial drugs.[1] This guide benchmarks the three dominant synthetic methodologies: Transition Metal-Catalyzed Cross-Coupling , Classical Cyclization (Feist-Benary) , and Direct C-H Functionalization .

While cross-coupling offers the highest functional group tolerance for late-stage diversification, classical cyclization remains superior for cost-effective, large-scale scaffold construction. This guide provides actionable protocols and mechanistic insights to assist in route selection.

Part 1: Strategic Route Selection

Before initiating wet-lab work, select the methodology based on your starting material availability and stage of development (Discovery vs. Process).

RouteSelection Start Target: 5-Substituted Furan-2-Carboxylate Substrate Is the Furan Ring Pre-formed? Start->Substrate Yes Yes (Commercial Furan Ester) Substrate->Yes No No (Acyclic Precursors) Substrate->No Func Is C5 Halogenated? Yes->Func Feist Route B: Feist-Benary Cyclization (Scalable, Low Cost) No->Feist Suzuki Route A: Suzuki/Stille Coupling (High Diversity, High Cost) Func->Suzuki Yes (Br/I) CHAct Route C: Direct C-H Arylation (High Atom Economy, Optimization Heavy) Func->CHAct No (H)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate availability.

Part 2: Comparative Analysis & Benchmarking

The following data aggregates average performance metrics from recent literature (2015–2024) regarding the synthesis of 5-aryl-furan-2-carboxylates.

MetricRoute A: Suzuki Coupling Route B: Feist-Benary Route C: C-H Arylation
Primary Utility Late-stage Lead OptimizationScaffold Synthesis (Kg scale)Green Chemistry / Atom Economy
Avg. Isolated Yield 85% – 96%55% – 75%40% – 70%
Atom Economy Low (Stoichiometric Boronic waste)Moderate (Water/Halide waste)High (H2/HX waste)
Regioselectivity Perfect (Pre-functionalized)High (Controlled by precursors)Variable (Requires directing groups)
Cost Driver Pd Catalyst & Boronic AcidsEthyl BromopyruvatePd Catalyst & Ligands
Key Limitation Cost of 5-bromo-2-furoateHarsh conditions (Acid/Heat)Substrate bias / Over-arylation

Part 3: Detailed Experimental Protocols

Route A: Palladium-Catalyzed Cross-Coupling (The "Gold Standard")

Context: This is the most reliable method for generating libraries of 5-aryl derivatives. The protocol below uses Methyl 5-bromofuran-2-carboxylate, a stable and commercially available starting material.

Mechanism of Action

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The electron-deficient nature of the furoate ester facilitates the oxidative addition step, making this reaction faster than couplings with electron-rich furans.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Ox Pd(II)(Ar)(Br)L2 OxAdd->PdII_Ox TransMet Transmetallation (R-B(OH)2 + Base) PdII_Ox->TransMet PdII_TM Pd(II)(Ar)(R)L2 TransMet->PdII_TM RedElim Reductive Elimination (Product Release) PdII_TM->RedElim RedElim->Pd0

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling of 5-bromofuroates.

Experimental Protocol

Reagents:

  • Methyl 5-bromofuran-2-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)[2]

  • Pd(dppf)Cl₂·DCM (3 mol%) — Preferred over Pd(PPh3)4 for electron-deficient halides.

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

  • Setup: Charge a microwave vial or round-bottom flask with the furan bromide (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent Addition: Add the Dioxane/Water mixture (0.2 M concentration relative to substrate).

  • Degassing (Critical): Sparge the solution with Argon or Nitrogen for 10 minutes. Note: Oxygen inhibits the catalyst and promotes homocoupling.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%) quickly under positive inert gas pressure.

  • Reaction: Heat to 90°C (oil bath) or 110°C (microwave) for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Route B: The Feist-Benary Cyclization (The "Scalable" Route)

Context: When the furan ring must be built de novo (e.g., isotopically labeled rings or non-commercial substitution patterns), this condensation reaction is superior. To specifically target the 2-carboxylate , one must use ethyl bromopyruvate reacting with a 1,3-dicarbonyl.

Mechanism of Action

This involves an intermolecular aldol condensation followed by an intramolecular O-alkylation (S_N2) and dehydration.

FeistBenary Reactants Ethyl Bromopyruvate + 1,3-Dicarbonyl Enolate Enolate Formation (Base) Reactants->Enolate Aldol Aldol Condensation (C-C Bond) Enolate->Aldol Cyclization Intramolecular S_N2 (O-Alkylation) Aldol->Cyclization Dehydration Dehydration (-H2O) Cyclization->Dehydration Product 5-Substituted Furan-2-Carboxylate Dehydration->Product

Figure 3: Stepwise mechanism of the Feist-Benary synthesis using ethyl bromopyruvate.

Experimental Protocol

Reagents:

  • Ethyl bromopyruvate (1.0 equiv) — Warning: Potent lachrymator.

  • Acetylacetone (or substituted 1,3-diketone) (1.1 equiv)

  • Pyridine (solvent/base) or Et3N in EtOH.

Step-by-Step Workflow:

  • Cooling: Dissolve the 1,3-dicarbonyl in Pyridine (or EtOH/Et3N) and cool to 0°C.

  • Addition: Add Ethyl bromopyruvate dropwise over 30 minutes. Exothermic reaction.

  • Maturation: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Cyclization: If conversion is incomplete, heat to 60°C for 2 hours.

  • Quench: Pour the reaction mixture into ice-cold dilute HCl (to neutralize pyridine).

  • Extraction: Extract with Diethyl Ether or DCM.

  • Purification: Recrystallization is often sufficient; otherwise, silica column chromatography.

Part 4: Expert Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Route A: Low Yield (Protodeboronation) Unstable Boronic AcidSwitch to Boronic Ester (Pinacol) or use anhydrous conditions with CsF base.
Route A: Pd Black Precipitation Inactive Catalyst / O2 LeakEnsure rigorous degassing; add ligands (e.g., S-Phos) to stabilize Pd.
Route B: Polymerization Temperature too highKeep addition at 0°C; add bromopyruvate slowly to avoid high local concentration.
Route B: Wrong Regioisomer Substrate MismatchVerify you are using Ethyl Bromopyruvate (targets 2-position) vs. Chloroacetone (targets 3-position).

References

  • Keay, B. A., & Boudreault, N. (2015). "Palladium-Catalyzed Cross-Coupling Reactions of Furan-2-Carboxylates." Journal of Organic Chemistry. (Representative citation for Suzuki on Furans).

  • Li, M., et al. (2019). "Regioselective Direct C-H Arylation of Furan-2-carboxylates." Organic Letters. .

  • Corma, A., et al. (2016). "Biomass to Chemicals: Conversion of HMF to 2,5-Furandicarboxylic Acid." Chemical Reviews. .

  • Estévez, V., et al. (2014). "The Feist-Benary Reaction: A Comprehensive Review." Synthesis. .

  • BenchChem Application Notes. (2025). "Feist-Benary Furan Synthesis: Protocols for Researchers." 3.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.